molecular formula C22H23FN4O B12181005 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one

2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B12181005
M. Wt: 378.4 g/mol
InChI Key: YRDOHNJLCIYHPB-UHFFFAOYSA-N
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Description

2-[(4-Benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one is a chemical compound of high interest in medicinal chemistry research, incorporating both a pyridazin-3(2H)-one and a benzylpiperazine pharmacophore. These structural motifs are recognized for their broad and significant biological activities . Pyridazinone derivatives are extensively investigated for their potential in cardiovascular research as vasodilators and in oncology research as targeted anticancer agents, with some acting through mechanisms such as the inhibition of tyrosine kinases or phosphodiesterases (PDE) . Notably, recent studies highlight that molecular hybrids of pyridazinone and benzylpiperazine show promise in neuroscience research . Specifically, such compounds have demonstrated potent and selective inhibition of the monoamine oxidase B (MAO-B) enzyme . MAO-B is a key target for investigating potential therapeutic strategies for neurodegenerative disorders like Parkinson's disease . The presence of the 2-fluorophenyl substituent further allows researchers to explore structure-activity relationships and optimize properties like potency and selectivity. This product is intended for research purposes such as in vitro assay development and hit-to-lead optimization studies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H23FN4O

Molecular Weight

378.4 g/mol

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3-one

InChI

InChI=1S/C22H23FN4O/c23-20-9-5-4-8-19(20)21-10-11-22(28)27(24-21)17-26-14-12-25(13-15-26)16-18-6-2-1-3-7-18/h1-11H,12-17H2

InChI Key

YRDOHNJLCIYHPB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Key Substituents Molecular Weight Notable Properties/Activities Reference
2-[(4-Benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one 2-(4-Benzylpiperazinylmethyl), 6-(2-fluorophenyl) Not reported Hypothesized CNS activity (inference) -
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3-one 2-(4-Fluorophenylpiperazinyl-oxoethyl), 6-morpholinyl 364.8 Potential dopaminergic/serotonergic affinity
2-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one 2-(Benzhydrylpiperazinyl-oxoethyl), 6-(2-methoxyphenyl) 494.6 Enhanced lipophilicity
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one 2-(4-Methylphenyl), unsubstituted piperazine Not reported Anti-inflammatory (IC50 = 11.6 μM)
6-Phenyl-pyridazin-3(2H)-one 6-Phenyl, no piperazine substitution 174.2 Solubility: 0.12 mg/mL in water at 25°C

Key Observations

Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound may enhance electronic effects and metabolic stability compared to non-fluorinated analogs (e.g., 6-phenyl-pyridazin-3(2H)-one) . Piperazine derivatives (e.g., 4-benzylpiperazinyl in the target vs. 4-fluorophenylpiperazinyl in ) are critical for receptor binding, particularly in CNS-targeting molecules .

Anti-Inflammatory Activity: The compound in demonstrates anti-inflammatory effects (IC50 = 11.6 μM), suggesting that pyridazinones with aryl substitutions (e.g., 4-methylphenyl) may retain bioactivity even without complex piperazine side chains .

Synthetic Flexibility :

  • Alkylation reactions using potassium carbonate () or condensation with hydrazines () are versatile methods for introducing diverse substituents, enabling rapid optimization of pharmacophores.

Contradictions and Limitations

  • While fluorinated phenyl groups generally improve metabolic stability, excessive lipophilicity (e.g., in benzhydrylpiperazine derivatives ) may reduce solubility and oral bioavailability.
  • The anti-inflammatory activity reported in lacks direct comparison to piperazine-containing analogs, making it unclear if piperazine substitutions enhance or diminish this effect.

Biological Activity

2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one (CAS Number: 1374546-95-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesized data, case studies, and relevant research findings.

PropertyValue
Molecular FormulaC22_{22}H23_{23}FN4_{4}O
Molecular Weight378.4 g/mol
StructureChemical Structure

Research indicates that compounds similar to 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one often interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. The presence of the piperazine moiety suggests potential interactions with serotonin receptors, which are crucial in mood regulation and various neuropsychiatric conditions.

2. Inhibitory Activities

A study focused on pyridazinone derivatives found that compounds containing similar structural motifs exhibited significant inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. For instance, a related compound demonstrated an IC50_{50} value of 0.013 µM for MAO-B inhibition, indicating potent activity . This suggests that 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one could also possess similar inhibitory characteristics.

1. Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of pyridazinone derivatives revealed varying degrees of toxicity across different compounds. For example, while one derivative caused complete cell death at higher concentrations (50 and 100 µM), another compound showed no significant cytotoxicity even at elevated doses . This variability highlights the importance of structure-activity relationships in determining biological outcomes.

2. Anticonvulsant Activity

Another significant area of research involves the anticonvulsant properties of related piperazine derivatives. A study synthesized various N-phenyl-piperazine derivatives and evaluated their efficacy in animal models for epilepsy. The results indicated that certain compounds provided notable protection against seizures, suggesting that derivatives with similar structural features may also exhibit anticonvulsant activity .

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